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molecular formula C9H11N5 B8455809 N-(Cyclopropylmethyl)adenine CAS No. 16347-22-1

N-(Cyclopropylmethyl)adenine

Cat. No. B8455809
M. Wt: 189.22 g/mol
InChI Key: NCNOODOWUJWZPD-UHFFFAOYSA-N
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Patent
US05185437

Procedure details

6-(Cyclopropylmethylamino)purine was prepared by nucleophilic displacement of the chlorine group on 6-chloropurine (Sigma Chemicals. St. Louis, Mo.) by the amino group on cyclopropylmethylamine (Karl Industries, Aurora, Ohio). 6-(Cyclopropylmethylamino)purine (2.64 mmol, 0.50 g) was dissolved in 5 mL of dimethylformamide with heating. After cooling to room temperature 3'-deoxythymidine (3.98 mmol, 0.90 g) (Horwitz J. P. et al., J. Org. Chem. 31, 205 (1966)) was added along with 30 mL of 10 mM potassium phosphate buffer with a pH of 6.8 containing 0.04% potassium azide. Purified thymidine phosphorylase (10,000 I.U.) and purine nucleoside phosphorylase (20,000 I. U.) (Krenitsky T. A. et al., Biochemistry 20, 3615, 1981 and U.S. Pat. No. 4,381,4440 absorbed onto 10 mL DEAE cellulose (Whatman) were added, and the suspension was stirred at 35° C. After 8 hours the reaction was filtered, and the filtrate was applied to a series of coupled columns. The initial column contained AG1-X 2 resin (OH form), 2.5×10 cm, while the second column contained Amberlite XAD-2 resin, 2.5×20 cm. After sample application, the columns were washed with 500 mL water and the product was eluted with methanol. The product was then flash chromatographed on a silica gel column, 5×20 cm, with a mixture of chloroform:methanol (9:1, v/v). Solvent was removed in vacuo and the product gum was transferred in acetone to a vial. Lyophilization yielded 0.588 g of 6-(cyclopropylmethylamino)-9-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furyl)-9H-purine, that analysed for 0.15 water and 0.15 acetone.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
purine nucleoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6]2[N:14]=[CH:13][N:12]=[C:11]3[C:7]=2[NH:8][CH:9]=[N:10]3)[CH2:3][CH2:2]1.[C@@H:15]1(N2C=C(C)C(=O)NC2=O)[O:21][C@H:18]([CH2:19][OH:20])[CH2:17][CH2:16]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[N-]=[N+]=[N-].[K+].[C@@H]1(N2C=C(C)C(=O)NC2=O)O[C@H](CO)[C@@H](O)C1>CN(C)C=O>[CH:1]1([CH2:4][NH:5][C:6]2[N:14]=[CH:13][N:12]=[C:11]3[C:7]=2[NH:8][CH:9]=[N:10]3)[CH2:2][CH2:3]1.[CH:1]1([CH2:4][NH:5][C:6]2[N:14]=[CH:13][N:12]=[C:11]3[C:7]=2[N:8]=[CH:9][N:10]3[C@H:15]2[CH2:16][CH2:17][C@@H:18]([CH2:19][OH:20])[O:21]2)[CH2:2][CH2:3]1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC1)CNC1=C2NC=NC2=NC=N1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[C@@H]1(CC[C@@H](CO)O1)N1C(=O)NC(=O)C(C)=C1
Step Three
Name
potassium phosphate
Quantity
30 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C(C)=C1
Step Six
Name
purine nucleoside
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
4,381,4440 absorbed onto 10 mL DEAE cellulose (Whatman)
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
After 8 hours the reaction was filtered
Duration
8 h
WASH
Type
WASH
Details
After sample application, the columns were washed with 500 mL water
WASH
Type
WASH
Details
the product was eluted with methanol
CUSTOM
Type
CUSTOM
Details
flash chromatographed on a silica gel column, 5×20 cm, with a mixture of chloroform:methanol (9:1
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNC1=C2NC=NC2=NC=N1
Name
Type
product
Smiles
C1(CC1)CNC1=C2N=CN(C2=NC=N1)[C@@H]1O[C@@H](CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.588 g
YIELD: CALCULATEDPERCENTYIELD 154%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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